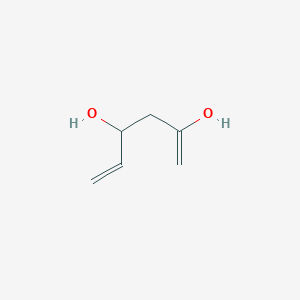

Hexa-1,5-diene-2,4-diol

Description

Structure

3D Structure

Properties

CAS No. |

59479-92-4 |

|---|---|

Molecular Formula |

C6H10O2 |

Molecular Weight |

114.14 g/mol |

IUPAC Name |

hexa-1,5-diene-2,4-diol |

InChI |

InChI=1S/C6H10O2/c1-3-6(8)4-5(2)7/h3,6-8H,1-2,4H2 |

InChI Key |

OJJKOZBUTGAGMB-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(CC(=C)O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Strategic Approaches for Hexa 1,5 Diene 2,4 Diol

Retrosynthetic Analysis and Disconnection Strategies for Hexa-1,5-diene-2,4-diol

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. For Hexa-1,5-diene-2,4-diol, several disconnection strategies can be envisioned, primarily focusing on the formation of the carbon-carbon and carbon-oxygen bonds.

A primary disconnection approach involves breaking the C-C bonds adjacent to the hydroxyl groups (a 1,3-dioxygenated system). This leads to synthons that can be derived from simpler carbonyl compounds through nucleophilic additions, such as aldol-type reactions. For instance, disconnecting the C3-C4 bond suggests precursors like acrolein and a glyoxal (B1671930) equivalent, which could be challenging due to polymerization and reactivity issues.

A more viable strategy involves a two-group C-C disconnection at the C3-C4 bond, which points towards the reductive coupling of two molecules of an α,β-unsaturated carbonyl compound, such as acrolein. This is conceptually similar to a pinacol (B44631) coupling reaction. Another disconnection can be made at the C2-C3 and C4-C5 bonds, suggesting an approach based on the addition of vinyl nucleophiles to a 2-hydroxy-acetaldehyde derivative.

Furthermore, functional group interconversion (FGI) is a key aspect of the retrosynthesis. The diol functionality can be seen as the reduction product of the corresponding diketone, Hexa-1,5-diene-3,4-dione (B33821). This diketone, in turn, can be disconnected via a double aldol (B89426) condensation between 2,3-butanedione (B143835) and formaldehyde. This highlights a pathway where the carbon skeleton is assembled first, followed by the stereoselective reduction of the ketone groups to the desired diol.

The table below summarizes potential disconnection strategies for Hexa-1,5-diene-2,4-diol.

| Disconnection Strategy | Bond(s) Disconnected | Precursor Type(s) | Corresponding Forward Reaction |

| Reductive Coupling | C3—C4 | α,β-Unsaturated Aldehyde (e.g., Acrolein) | Pinacol-type coupling |

| Aldol-type Addition | C2—C3 and C4—C5 | Vinyl nucleophile, Glyoxal derivative | Nucleophilic addition |

| Functional Group Interconversion & Aldol | C1-C2, C2-C3, C4-C5, C5-C6 | 2,3-Butanedione, Formaldehyde | Double Aldol Condensation followed by Reduction |

Stereoselective and Regioselective Synthesis

Control over the absolute and relative stereochemistry of the two hydroxyl groups in Hexa-1,5-diene-2,4-diol is paramount for its application in target-oriented synthesis. This is achieved through various stereoselective methods.

The generation of enantiomerically pure Hexa-1,5-diene-2,4-diol often relies on asymmetric synthesis methodologies. Chiral catalysts and auxiliaries are employed to induce stereoselectivity in key bond-forming reactions. researchgate.netrsc.org

Chiral Catalysis: Asymmetric hydrogenation or reduction of a prochiral precursor like hexa-1,5-diene-3,4-dione is a powerful strategy. Catalysts based on transition metals (e.g., Rhodium, Ruthenium) complexed with chiral ligands can deliver hydrogen selectively to one face of the carbonyl groups, leading to a predominance of one enantiomer of the diol. researchgate.net For example, Rh(I) complexes with chiral diene ligands have been used effectively in the conjugate addition of arylboronic acids to enones, a reaction type that can be adapted for creating chiral centers. nih.gov

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct a subsequent stereoselective transformation. bath.ac.uk For instance, an achiral diene precursor could be attached to a chiral auxiliary to form a chiral acetal. sfu.ca Subsequent reactions, such as a Diels-Alder reaction or an oxidation, would proceed under the stereodirecting influence of the auxiliary. sfu.cabeilstein-journals.org After the desired stereochemistry is set, the auxiliary is removed, yielding the enantiomerically enriched product. While direct examples for Hexa-1,5-diene-2,4-diol are specific, the principles are widely applied in the synthesis of chiral diols and polyols. sfu.cantu.edu.sg

Achieving the desired syn or anti relationship between the two hydroxyl groups requires diastereoselective reactions. The allylboration of aldehydes is a well-established method for controlling diastereoselectivity. researchgate.net For example, the reaction of aromatic aldehydes with 1,6-bis(dialkylboryl)-2,4-hexadiene can produce 1,4-diaryl-2,3-divinyl-1,4-diols with specific stereochemistry, which are structurally related to Hexa-1,5-diene-2,4-diol. researchgate.net

Another approach involves the stereoselective reduction of a diketone precursor. The choice of reducing agent and reaction conditions can influence the diastereomeric ratio of the resulting diol. Furthermore, gold-catalyzed tandem cyclizations of related enyne systems have been shown to produce functionalized cyclohexene-diol derivatives with high diastereoselectivity, demonstrating that metal catalysis can be a powerful tool for controlling multiple stereocenters in a single step. acs.org

Desymmetrization of symmetrical compounds, such as meso-diols or other prochiral C2-symmetric precursors, is an efficient strategy for accessing chiral building blocks. researchgate.netbeilstein-journals.org Enantiomerically pure (R,R)- or (S,S)-hexa-1,5-diene-3,4-diol is a C2-symmetric molecule that has become a highly valuable starting material for the synthesis of natural products. beilstein-journals.orgresearchgate.net Its synthesis can be achieved from achiral precursors or through the elaboration of compounds from the chiral pool, such as D-mannitol or L-(+)-tartaric acid. researchgate.netnih.gov

The strategy often involves differentiating the two chemically equivalent (homotopic) terminal olefins or hydroxyl groups of the C2-symmetric diol. beilstein-journals.org This can be accomplished by monofunctionalization, which breaks the symmetry of the molecule. acs.orgacs.org For example, selective mono-epoxidation or mono-cross metathesis of one of the double bonds in (R,R)-hexa-1,5-diene-3,4-diol leads to a C1-symmetric product, which can then be elaborated further. beilstein-journals.orgresearchgate.net This approach avoids the need for complex catalyst or reagent-controlled transformations to introduce asymmetry. beilstein-journals.org

The following table highlights key aspects of these stereoselective strategies.

| Strategy | Method | Key Reagents/Catalysts | Outcome | Reference(s) |

| Enantioselective | Chiral Catalysis | Rh/Ru complexes with chiral ligands (e.g., BINAP) | Enantiomerically enriched diol | nih.gov |

| Enantioselective | Chiral Auxiliaries | Evans oxazolidinones, chiral acetals | Enantiomerically enriched diol | bath.ac.uksfu.ca |

| Diastereoselective | Allylboration | 1,6-Bis(dialkylboryl)-2,4-hexadiene | syn/anti diol products | researchgate.net |

| Desymmetrization | Monofunctionalization | Metathesis catalysts, epoxidation agents | Chiral, C1-symmetric intermediates | beilstein-journals.orgacs.org |

Olefin Metathesis-Based Synthetic Routes

Olefin metathesis has revolutionized the approach to synthesizing complex molecules, including macrocycles and heterocycles. Hexa-1,5-diene-2,4-diol, with its two terminal double bonds, is an ideal substrate for such transformations, particularly ring-closing metathesis (RCM).

Ring-closing metathesis (RCM) is a powerful reaction that forms cyclic compounds from acyclic dienes through the catalytic scrambling of carbon-carbon double bonds, typically with the release of a small volatile olefin like ethylene. acs.orguwindsor.ca Derivatives of Hexa-1,5-diene-2,4-diol can be employed in RCM to construct a wide variety of heterocyclic rings, which are core structures in many natural products. uwindsor.caresearchgate.net

The diol is often first derivatized, for example, by etherification or esterification, to create a tether between the two olefinic arms. This tethered diene then undergoes RCM to form a heterocycle. The use of (R,R)-hexa-1,5-diene-3,4-diol as a C2-symmetric starting material has been instrumental in bidirectional strategies for natural product synthesis. beilstein-journals.orgresearchgate.net In these approaches, one of the vinyl groups undergoes a cross-metathesis (CM) reaction, and the resulting intermediate is then subjected to RCM to form a macrocyclic lactone or other heterocyclic structures. beilstein-journals.orgbeilstein-journals.org

The efficiency and selectivity of these RCM reactions are highly dependent on the choice of catalyst. Ruthenium-based catalysts, such as those developed by Grubbs, are widely used due to their functional group tolerance and stability. acs.orgmdpi.com

The table below provides examples of RCM applications starting from derivatives of Hexa-1,5-diene-2,4-diol.

| Starting Material (Derivative) | Catalyst | Product Type | Application Example | Reference(s) |

| (R,R)-Hexa-1,5-diene-3,4-diol | Grubbs or Hoveyda-Grubbs Catalysts | Macrocyclic Lactones | Synthesis of Stagonolide (B1260407) E, Curvulide A | beilstein-journals.orgbeilstein-journals.org |

| Tethered diol derivative | Schrock's Molybdenum Catalyst | Cyclic Ethers (Oxacycles) | General heterocycle synthesis | acs.org |

| Monofunctionalized diol | Grubbs Catalysts | Dihydropyrans | Desymmetrization and heterocycle formation | acs.org |

| Cross-metathesis product | Grubbs Catalysts | Ten-membered lactones | Synthesis of Seimatopolide A | researchgate.net |

Cross-Metathesis (CM) for Chain Elongation and Functionalization

Cross-metathesis (CM) has emerged as a powerful tool for carbon-carbon bond formation, enabling the elongation and functionalization of olefinic compounds like hexa-1,5-diene-2,4-diol. This strategy is particularly valuable in the synthesis of natural products and their analogues. beilstein-journals.orgnih.gov

A notable application of CM is in the bidirectional synthesis of complex molecules starting from a C2-symmetric building block such as (3R,4R)-hexa-1,5-diene-3,4-diol, which can be derived from D-mannitol. acs.orgacs.org This approach allows for the sequential and selective functionalization of the terminal double bonds. For instance, a highly regioselective and stereoselective tandem ring-closing/cross-metathesis (RCM/CM) reaction has been successfully employed. nih.govacs.org In one study, a triene substrate was first subjected to RCM to form a lactone, followed by the addition of an alkene coupling partner, such as 1-dodecene, to achieve chain extension via CM. acs.org This sequential process, catalyzed by a ruthenium complex, afforded the desired chain-extended butenolide with complete (E)-selectivity for the newly formed acyclic double bond. acs.org

The efficiency of these metathesis reactions can be influenced by the catalyst and reaction conditions. For example, Grubbs catalysts are often employed for their functional group tolerance and high activity. scispace.com The choice of solvent and temperature can also play a crucial role in the outcome of the reaction, with solvents like benzene (B151609) or dichloromethane (B109758) being commonly used. acs.org

A unique application combines one-pot isomerization and cross-metathesis of polyunsaturated fatty acid derivatives to produce precursors for 1,6-hexanediol. scispace.com This methodology highlights the versatility of metathesis in transforming readily available renewable feedstocks into valuable chemicals.

| Starting Material | Cross-Coupling Partner | Catalyst | Product | Key Feature | Reference |

|---|---|---|---|---|---|

| (R,R)-hexa-1,5-diene-3,4-diol derived triene | 1-Dodecene | Ruthenium-based metathesis catalyst | Chain-extended butenolide | Tandem RCM/CM for lactone formation and chain extension | acs.org |

| (3R,4R)-hexa-1,5-diene-3,4-diol | Various alkenes | Grubbs catalyst | Functionalized diols | Bidirectional synthesis from a C2-symmetric building block | acs.org |

| α-Eleostearic acid methyl ester (conjugated triene) | cis-1,4-Diacetoxy-2-butene | Grubbs catalyst (3-HG2) | 1,6-Diacetoxy-2,4-hexadiene | Synthesis of a precursor to 1,6-hexanediol | scispace.com |

Catalytic Hydrogenation and Reduction Methodologies

Catalytic hydrogenation is a fundamental transformation in organic synthesis, allowing for the selective reduction of double bonds in molecules like hexa-1,5-diene-2,4-diol to yield saturated or partially saturated diols. The choice of catalyst and reaction conditions is critical to control the extent of hydrogenation and the stereochemistry of the product.

One primary route to (2Z,4Z)-hexa-2,4-diene-1,6-diol involves the selective hydrogenation of hexa-2,4-diyne-1,6-diol. This process typically utilizes palladium catalysts, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. The conditions are carefully optimized to achieve partial reduction of the triple bonds to cis-double bonds, thereby preserving the (Z,Z) stereochemistry and avoiding over-reduction to the corresponding saturated diol.

The liquid-phase hydrogenation of hexa-1,5-diene has been studied using alumina-supported palladium catalysts. researchgate.net These reactions generally show high selectivity towards hexenes. Monometallic palladium catalysts tend to produce 1-hexene (B165129) at lower conversions and E-hex-2-ene at higher conversions. researchgate.net The addition of other metals, such as tin or silver, can modify the catalyst's selectivity. For instance, the presence of a Pd3Sn intermetallic compound can enhance the formation of specific hexene isomers by altering the geometric and electronic properties of the catalyst surface. researchgate.net

In some synthetic sequences, a reduction step is employed to convert other functional groups within a molecule containing the diene-diol core. For example, a ketone can be selectively reduced in the presence of the diene moiety using reagents like polymethylhydrosiloxane (B1170920) (PMHS) with a copper hydride catalyst. beilstein-journals.org

| Substrate | Catalyst/Reagent | Product | Key Outcome | Reference |

|---|---|---|---|---|

| Hexa-2,4-diyne-1,6-diol | Pd/C, H₂ | (2Z,4Z)-Hexa-2,4-diene-1,6-diol | Selective partial hydrogenation to cis-alkenes | |

| Hexa-1,5-diene | Pd/Al₂O₃ | 1-Hexene and E-Hex-2-ene | High selectivity to hexenes, product distribution depends on conversion | researchgate.net |

| Hexa-1,5-diene | Pd-Sn/Al₂O₃ | Improved selectivity to 1-hexene | Modification of catalyst selectivity by addition of tin | researchgate.net |

| Unsaturated ketone with diene moiety | Polymethylhydrosiloxane (PMHS), BDP–Cu hydride | Saturated ketone with diene moiety intact | Selective reduction of an electron-deficient double bond | beilstein-journals.org |

Green Chemistry Principles in Hexa-1,5-diene-2,4-diol Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of hexa-1,5-diene-2,4-diol and its derivatives to create more sustainable and environmentally friendly processes. Key considerations include maximizing atom economy, minimizing waste, and utilizing benign reaction media.

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.com Reactions with high atom economy are inherently less wasteful.

Addition reactions, such as catalytic hydrogenation and Diels-Alder reactions, are excellent examples of atom-economical processes as they, in principle, incorporate all reactant atoms into the final product, exhibiting 100% atom economy. jocpr.com The synthesis of (2Z,4Z)-hexa-2,4-diene-1,6-diol via the hydrogenation of hexa-2,4-diyne-1,6-diol is a practical illustration of this principle.

In contrast, substitution and elimination reactions often generate stoichiometric byproducts, leading to lower atom economy. The design of synthetic routes that favor addition and rearrangement reactions over those that produce significant waste is a key strategy in green chemistry. For instance, developing catalytic cycles where reagents are regenerated and reused can significantly reduce waste generation.

The E-factor, which is the mass ratio of waste to the desired product, is another metric used to assess the environmental impact of a chemical process. researchgate.net Solventless reaction conditions, where possible, can drastically reduce the E-factor by eliminating a major contributor to process waste. researchgate.net

The choice of solvent is a critical factor in the environmental footprint of a chemical synthesis. Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of safer, more environmentally benign alternatives.

Water is an attractive solvent due to its low cost, non-flammability, and low toxicity. rsc.org While the solubility of many organic compounds in water can be a challenge, the development of water-soluble catalysts and reagents has expanded the scope of aqueous organic synthesis. rsc.org In some cases, reactions in water can exhibit unique reactivity and selectivity. For example, the synthesis of a chiral dibromodiol, a precursor that can be conceptualized as a functionalized hexa-1,5-diene-2,4-diol, has been demonstrated in water, where the product showed enhanced stability compared to its behavior in organic media. rsc.org

Solventless, or neat, reaction conditions represent an ideal scenario from a green chemistry perspective, as they eliminate solvent waste entirely. researchgate.net Diels-Alder reactions, for instance, can often be performed without a solvent, leading to high yields and atom economies. researchgate.net

The use of bio-based solvents, such as 2,2,5,5-tetramethyloxolane (TMO), which can be synthesized from renewable feedstocks, is another promising avenue. whiterose.ac.uk Furthermore, polar organic solvents that are less hazardous than traditional chlorinated solvents, such as lactones, esters, and alcohols, are being explored for various transformations. google.com For instance, the synthesis of 2,4-hexadiyne-1,6-diol, a precursor to hexa-1,5-diene-2,4-diol, can be carried out in polar solvents like N-methylpyrrolidone or methanol (B129727). google.com

| Green Chemistry Principle | Methodology/Example | Benefit | Reference |

|---|---|---|---|

| Atom Economy | Catalytic hydrogenation of hexa-2,4-diyne-1,6-diol | High efficiency, minimal byproducts | jocpr.com |

| Waste Minimization | Solventless Diels-Alder reactions | Reduced E-factor, simplified purification | researchgate.net |

| Benign Solvents | Synthesis of a chiral dibromodiol in water | Increased safety, reduced environmental impact, enhanced product stability | rsc.org |

| Benign Solvents | Use of polar organic solvents like N-methylpyrrolidone or methanol for synthesis of 2,4-hexadiyne-1,6-diol | Replacement of more hazardous solvents | google.com |

Chemical Reactivity, Mechanistic Insights, and Functional Transformations of Hexa 1,5 Diene 2,4 Diol

Electrophilic Additions to the Diene System: Regio- and Stereochemical Aspects

The conjugated diene system in hexa-1,5-diene-2,4-diol is susceptible to electrophilic attack. The addition of electrophiles can lead to the formation of both 1,2- and 1,4-addition products. The regioselectivity of the reaction is determined by the stability of the resulting carbocation intermediate. libretexts.org Protonation of one of the double bonds results in the formation of a resonance-stabilized allylic carbocation. libretexts.org

For instance, in the reaction with a hydrogen halide (HX), the initial protonation occurs at one of the double bonds to yield the more stable carbocation. libretexts.org This allylic carbocation has two resonance contributors, and the subsequent nucleophilic attack by the halide ion can occur at either of the two electrophilic carbon centers, leading to a mixture of 1,2- and 1,4-adducts. libretexts.orgchemistrysteps.com The ratio of these products can be influenced by reaction conditions such as temperature. At lower temperatures, the 1,2-addition product, which is formed faster, tends to be the major product (kinetic control). chemistrysteps.com At higher temperatures, the more stable 1,4-addition product often predominates (thermodynamic control). chemistrysteps.com

The electrophilic addition of halogens, such as bromine (Br₂), to conjugated dienes also proceeds through a similar mechanism involving a cyclic bromonium ion intermediate, yielding a mixture of 1,2- and 1,4-addition products. libretexts.orglasalle.edu

Detailed Mechanisms of Halogenation and Hydroboration-Oxidation

Halogenation: The addition of a halogen like bromine to a conjugated diene such as hexa-1,5-diene-2,4-diol proceeds via an electrophilic addition mechanism. The initial step involves the attack of the π electrons of one of the double bonds on the bromine molecule, leading to the formation of a cyclic bromonium ion intermediate and a bromide ion. lasalle.edu This intermediate is an allylic system. The subsequent attack by the bromide ion can occur at either of the two carbons that were part of the original double bond. Attack at the adjacent carbon results in the 1,2-addition product, while attack at the carbon at the other end of the conjugated system gives the 1,4-addition product. libretexts.org The stereochemistry of the addition is typically anti, meaning the two bromine atoms add to opposite faces of the diene system.

Hydroboration-Oxidation: The hydroboration-oxidation of hexa-1,5-diene-2,4-diol provides a method for the anti-Markovnikov hydration of the double bonds. wikipedia.org This two-step process involves the syn-addition of a borane (B79455) (BH₃) across the double bond, followed by oxidation, typically with hydrogen peroxide (H₂O₂) in a basic solution. wikipedia.orgyoutube.com

The hydroboration step is regioselective, with the boron atom adding to the less substituted carbon of the double bond. wikipedia.org This preference is due to both steric and electronic factors. youtube.com The reaction is also stereospecific, with the hydrogen and boron adding to the same face of the double bond (syn-addition). wikipedia.org The subsequent oxidation step replaces the carbon-boron bond with a carbon-hydroxyl bond, with retention of stereochemistry. youtube.com When applied to a conjugated diene, hydroboration can lead to a mixture of products depending on the stoichiometry of the borane reagent used. researchgate.net With one equivalent of borane, mono-hydroboration can occur at either of the double bonds.

Nucleophilic Reactivity of Hydroxyl Groups and Derivatization Strategies

The hydroxyl groups of hexa-1,5-diene-2,4-diol exhibit nucleophilic character and can participate in a variety of chemical transformations, including acylation and protection/deprotection reactions. The presence of two hydroxyl groups allows for derivatization at one or both positions.

Enzyme-Catalyzed Regioselective Functionalization (e.g., Acetylation, Hydrolysis)

Enzymes, particularly lipases, have proven to be highly effective catalysts for the regioselective functionalization of diols. mdpi.commdpi.com These biocatalysts can differentiate between the hydroxyl groups in a molecule, leading to the selective acylation or hydrolysis of one over the other. uc.ptresearchgate.net This selectivity is often dependent on the specific enzyme used, the acyl donor, and the reaction conditions. nih.govresearchgate.net

For example, lipases such as those from Candida antarctica (Novozym 435) and Pseudomonas cepacia are commonly used for the regioselective acetylation of diols using acyl donors like vinyl acetate. nih.govnih.gov The enzyme's active site can preferentially accommodate one of the hydroxyl groups, leading to the formation of a monoacetylated product with high regioselectivity. researchgate.net A study on the enzymatic acetylation of (2Z,4E)-2,4-hexadiene-1,6-diol showed good regioselectivity. researchgate.net Similarly, the reverse reaction, the hydrolysis of a diacetate, can also be catalyzed by lipases with high regioselectivity, often affording the opposite enantiomer of the monoacetate compared to the acylation reaction. mdpi.com

| Enzyme | Substrate | Reaction Type | Key Finding | Reference |

| Candida antarctica Lipase B (CALB) | Unsymmetrical 1,5-diols | Acetylation | High regioselectivity for monoacetylation. | nih.gov |

| Lipases | Steroidal vicinal diols | Acylation | Enzymes display different selectivities depending on hydroxyl group configuration. | uc.pt |

| Aspergillus niger lipase | Various diols | Acetylation | Selective formation of primary monoesters. | researchgate.net |

| Pseudomonas fluorescens lipase | (2Z,4E)-2,4-hexadiene-1,6-diol | Acetylation | Good regioselectivity observed. | researchgate.net |

Selective Protection and Deprotection Strategies

The selective protection of one hydroxyl group in the presence of another is a crucial strategy in the multi-step synthesis of complex molecules derived from diols. researchgate.netwiley-vch.de This allows for the modification of the unprotected hydroxyl group while the other remains masked. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., triethylsilyl, TES) and acetals. nih.gov

The selective protection of the allylic alcohol in unsaturated 1,5-diols can be achieved with high chemoselectivity by using triethylsilyl chloride (TES-Cl) in the presence of imidazole (B134444) and a catalytic amount of DMAP at low temperatures. nih.gov The selectivity is attributed to the subtle differences in the steric environment around the two hydroxyl groups. nih.gov The use of cyclic protecting groups, such as benzylidene acetals, can be employed to protect two hydroxyl groups simultaneously, often with a preference for 1,2-cis-diols or 1,3-diols. researchgate.net The choice of protecting group and the reaction conditions are critical for achieving the desired regioselectivity. wiley-vch.de Deprotection strategies are equally important and must be chosen to selectively remove the protecting group without affecting other functional groups in the molecule.

Pericyclic Reactions: Diels-Alder Cycloadditions and Sigmatropic Rearrangements

The conjugated diene system of hexa-1,5-diene-2,4-diol and its derivatives can participate in pericyclic reactions, most notably Diels-Alder cycloadditions and sigmatropic rearrangements.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.orgmasterorganicchemistry.com This reaction is a powerful tool in organic synthesis for the construction of cyclic systems with high stereocontrol. nih.gov The diene must be in the s-cis conformation to react. wikipedia.org The rate of the Diels-Alder reaction is influenced by the electronic nature of both the diene and the dienophile. masterorganicchemistry.com Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction. masterorganicchemistry.com

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a conjugated system to a new position. nih.gov A common example is the uc.ptuc.pt-sigmatropic rearrangement, such as the Cope and Claisen rearrangements. thieme-connect.com Divinyl carbinols, which have a structural motif similar to hexa-1,5-diene-2,4-diol, are known to undergo uc.ptuc.pt-sigmatropic rearrangements. researchgate.net

Mechanistic Studies of [4+2] Cycloadditions

The Diels-Alder reaction is generally considered to be a concerted process, meaning that the new sigma bonds are formed in a single transition state without the formation of any intermediates. wikipedia.org This concerted mechanism explains the high stereospecificity of the reaction. The stereochemistry of the diene and dienophile is retained in the cycloadduct.

Computational studies, often using Density Functional Theory (DFT), have been employed to investigate the mechanism of Diels-Alder reactions involving substituted dienes. epa.govresearchgate.net These studies help to rationalize the observed regio- and stereoselectivity. The regiochemistry of the addition is governed by the electronic and steric properties of the substituents on both the diene and the dienophile. epa.gov For example, in reactions with unsymmetrical dienes, the substituents direct the dienophile to one of the two possible orientations. While the concerted mechanism is widely accepted, stepwise mechanisms involving zwitterionic or diradical intermediates have been considered in certain cases, particularly when the reactants have highly polarized functional groups. mdpi.com

| Reaction Type | Key Mechanistic Feature | Influencing Factors | Reference |

| Normal Demand Diels-Alder | Concerted [4+2] cycloaddition | Electronic effects (electron-donating groups on diene, electron-withdrawing on dienophile) | masterorganicchemistry.com |

| Diels-Alder with Substituted Dienes | Regioselectivity controlled by substituents | Steric and electronic properties of substituents | epa.gov |

| Polar Diels-Alder | Potential for stepwise mechanism | Highly polarized reactants | mdpi.com |

Cope Rearrangement and Related Diene Rearrangements

The Cope rearrangement is a thermally induced nih.govnih.gov-sigmatropic rearrangement of a 1,5-diene. wikipedia.orgmasterorganicchemistry.com The fundamental structure of hexa-1,5-diene-2,4-diol makes it a candidate for such rearrangements. In its simplest form, the Cope rearrangement of the parent hexa-1,5-diene is a degenerate process, meaning the product is identical to the starting material. wikipedia.org However, the presence of hydroxyl groups at the C2 and C4 positions introduces the potential for an "oxy-Cope" rearrangement.

The oxy-Cope rearrangement is a variation of the Cope rearrangement where a hydroxyl group is present at a key position on the diene framework. wikipedia.orgorganic-chemistry.orglibretexts.org This modification is synthetically powerful because the initial rearrangement product is an enol, which then tautomerizes to a stable carbonyl compound, providing a strong thermodynamic driving force for the reaction. masterorganicchemistry.com In the case of hexa-1,5-diene-2,4-diol, the hydroxyl groups at C2 and C4 can facilitate this process.

The reaction rate of the oxy-Cope rearrangement can be dramatically accelerated by the use of a base, such as potassium hydride, to deprotonate the alcohol, forming an alkoxide. organic-chemistry.orgacs.org This anionic oxy-Cope rearrangement can proceed at rates 10¹⁰ to 10¹⁷ times faster than its neutral counterpart, often allowing the reaction to occur at room temperature. wikipedia.orgorganic-chemistry.org The general mechanism involves the formation of a six-membered, chair-like transition state, which is generally favored over a boat-like conformation. wikipedia.orgwiley.com

For hexa-1,5-diene-2,4-diol, the rearrangement would proceed through a nih.govnih.gov-sigmatropic shift to yield an intermediate enol or enolate, which upon tautomerization or workup, would furnish a γ,δ-unsaturated carbonyl compound. The stereochemistry of the starting diol is a critical factor that influences the stereochemical outcome of the product.

Transition Metal-Catalyzed Reactions

The olefinic and hydroxyl functionalities of hexa-1,5-diene-2,4-diol make it a versatile substrate for a variety of transition metal-catalyzed reactions.

Olefin metathesis is a powerful carbon-carbon double bond-forming reaction catalyzed by transition metal alkylidene complexes, such as those developed by Grubbs and Schrock. medwinpublishers.commdpi.comlibretexts.org Hexa-1,5-diene-2,4-diol, being a diene, can participate in these transformations. Specifically, it is a substrate for cross-metathesis (CM) with other olefins. beilstein-journals.orgacs.org Ring-closing metathesis (RCM) is an intramolecular version of this reaction and is not applicable to an acyclic diene like hexa-1,5-diene-2,4-diol by itself. medwinpublishers.comorganic-chemistry.org

The mechanism of olefin metathesis, as proposed by Chauvin, involves the formation of a metallacyclobutane intermediate through a [2+2] cycloaddition between the metal alkylidene and an olefin. medwinpublishers.comharvard.edu This intermediate can then undergo a cycloreversion to generate a new olefin and a new metal alkylidene, thus propagating the catalytic cycle. harvard.edu

The presence of hydroxyl groups in hexa-1,5-diene-2,4-diol can influence the metathesis reaction. These polar functional groups can potentially coordinate to the metal center of the catalyst, which may affect its activity and selectivity. harvard.edu In some instances, protection of the hydroxyl groups is employed to prevent such interactions. The stereochemistry of the diol, particularly in C2-symmetric forms like (R,R)-hexa-1,5-diene-3,4-diol, has been exploited in bidirectional olefin metathesis strategies for the synthesis of complex natural products. beilstein-journals.org For example, a protected derivative of (3R, 4R)-hexa-1,5-diene-3,4-diol has been shown to undergo single or double cross-metathesis with methyl acrylate (B77674). researchgate.net

Table 1: Examples of Olefin Metathesis Reactions Involving Hexa-1,5-diene-2,4-diol Derivatives

| Starting Material | Metathesis Type | Reagent | Catalyst | Product Type | Ref |

|---|---|---|---|---|---|

| (R,R)-hexa-1,5-diene-3,4-diol derivative | Bidirectional Cross Metathesis | Methyl vinyl ketone | Grubbs catalyst | Ten-membered ring lactone precursor | beilstein-journals.org |

| Benzyl-protected acrylate ester of (R,R)-hexa-1,5-diene-3,4-diol | Tandem RCM/CM | 1-Dodecene | Grubbs catalyst | (-)-Muricatacin | acs.org |

The hydroxyl groups of hexa-1,5-diene-2,4-diol can be converted into more reactive functionalities, such as halides or sulfonates (e.g., tosylates, mesylates), to enable participation in cross-coupling reactions. These reactions, often catalyzed by palladium, nickel, or other transition metals, are fundamental in C-C and C-heteroatom bond formation. For instance, the conversion of 1,3-diols to dimesylates followed by a zinc-mediated transformation can lead to the formation of cyclopropanes. acs.orgnih.gov While this specific reaction has been demonstrated on other 1,3-diols, it highlights a potential pathway for derivatives of hexa-1,5-diene-2,4-diol.

Furthermore, the allylic nature of the alcohol groups suggests that their conversion to suitable leaving groups, like acetates or phosphates, would furnish substrates for palladium-catalyzed allylic substitution reactions. The inherent symmetry of certain stereoisomers of hexa-1,5-diene-2,4-diol could be advantageous in asymmetric catalysis, allowing for the stereocontrolled introduction of new substituents.

Chemo- and Regioselective Transformations of Polyfunctional Substrates

The presence of multiple functional groups in hexa-1,5-diene-2,4-diol presents both a challenge and an opportunity for selective chemical transformations. Achieving chemo- and regioselectivity is crucial for its effective use in multi-step synthesis, as it can circumvent the need for extensive protecting group strategies. nih.govnii.ac.jp

Chemoselectivity refers to the preferential reaction of one functional group over another. In hexa-1,5-diene-2,4-diol, this could involve:

Selective Oxidation: The oxidation of one or both secondary alcohol groups to ketones. Various reagents and catalytic systems, including those based on nitroxyl (B88944) radicals like TEMPO, have been developed for the chemoselective oxidation of polyols. nii.ac.jpresearchgate.net These methods can often discriminate between primary and secondary alcohols, or between different types of secondary alcohols based on their steric and electronic environment.

Selective Reactions of the Double Bonds: Reactions such as epoxidation or dihydroxylation could potentially be directed to one of the two double bonds. The hydroxyl groups can act as directing groups, influencing the stereochemical outcome of such transformations.

Regioselectivity , the preferential reaction at one position over another, is also a key consideration. For a symmetric molecule like hexa-1,5-diene-2,4-diol, the two alkene and two alcohol functionalities are chemically equivalent. However, initial functionalization of one group can break this symmetry, allowing for subsequent regioselective reactions. For example, enzymatic acetylations have been shown to proceed with good regioselectivity on related diene-diols. researchgate.net

The development of site-selective reactions on polyfunctional molecules is an active area of research. acs.orgnih.govnih.gov For instance, catalyst-controlled site-selective allylation of unprotected diols has been achieved using iridium catalysts. nih.gov Similarly, heterogeneous catalysts, such as platinum nanoparticles supported on metal-organic frameworks (MOFs), have demonstrated site-selective oxidation of diols based on the steric accessibility of the hydroxyl groups to the catalyst pores. osti.gov

Table 2: Potential Chemo- and Regioselective Transformations of Hexa-1,5-diene-2,4-diol

| Reaction Type | Reagent/Catalyst | Potential Outcome | Key Challenge/Consideration | Ref |

|---|---|---|---|---|

| Selective Oxidation | TEMPO/NaOCl | Mono- or di-ketone | Controlling the extent of oxidation | nii.ac.jp |

| Oxidative Cyclization | OsO₄ | Tetrahydrofuran diol | Stereocontrol | ox.ac.uk |

| Enzymatic Acetylation | Lipase | Mono-acetylated product | Regioselectivity | researchgate.net |

| Iridium-catalyzed C-allylation | [Ir(cod)Cl]₂ / Ligand | Site-selective allylation | Catalyst-directing group compatibility | nih.gov |

Advanced Structural Elucidation and Theoretical Investigations of Hexa 1,5 Diene 2,4 Diol

Comprehensive Spectroscopic Methodologies for Structural Assignment

A thorough search for experimental spectroscopic data for Hexa-1,5-diene-2,4-diol did not yield specific research findings. The structural assignment of a novel or sparsely studied compound like this would typically involve the following techniques.

No published high-resolution 1D or 2D NMR spectra (such as COSY or NOESY) for Hexa-1,5-diene-2,4-diol were found. For a definitive structural and stereochemical assignment, these techniques would be essential. A COSY (Correlation Spectroscopy) experiment would reveal proton-proton coupling networks, for instance, between the protons on the vinyl groups and the adjacent carbinol methine protons. NOESY (Nuclear Overhauser Effect Spectroscopy) would be critical for determining the through-space proximity of protons, which is key to assigning the relative stereochemistry of the two chiral centers at C2 and C4. Solid-state NMR data is likewise unavailable.

Specific FT-IR and Raman spectra for Hexa-1,5-diene-2,4-diol are not available in the reviewed literature. Analysis of its isomers suggests that characteristic FT-IR peaks would include a broad O-H stretching band around 3200–3500 cm⁻¹ and C=C stretching absorptions around 1640 cm⁻¹. Raman spectroscopy would provide complementary information, particularly on the carbon-carbon double bonds. libretexts.org However, without experimental data for the title compound, a detailed conformational and bonding analysis is not possible.

Published high-resolution mass spectrometry (HRMS) data and detailed fragmentation pathway analysis for Hexa-1,5-diene-2,4-diol could not be located. Such an analysis would confirm the elemental composition by providing a highly accurate mass of the molecular ion and would offer structural insights based on the observed fragmentation patterns, such as the loss of water or cleavage adjacent to the hydroxyl groups.

X-ray Crystallography for Solid-State Structure and Chirality Determination

There are no published X-ray crystallography studies for Hexa-1,5-diene-2,4-diol. To definitively determine its solid-state three-dimensional structure and the absolute chirality of its stereoisomers, a single-crystal X-ray diffraction analysis would be required. This technique is challenging for non-crystalline or hygroscopic compounds.

Computational Chemistry and Quantum Mechanical Studies

Specific computational chemistry or quantum mechanical studies focused on Hexa-1,5-diene-2,4-diol are not present in the available literature. Such studies are valuable for complementing experimental findings.

A detailed conformational analysis and the calculation of potential energy surfaces for Hexa-1,5-diene-2,4-diol have not been reported. Theoretical investigations for related molecules often employ methods like Density Functional Theory (DFT) to map the potential energy surface, identifying the most stable conformers and the energy barriers between them. This information is crucial for understanding the molecule's flexibility and preferred shapes, which influence its reactivity and spectroscopic properties. Without dedicated studies, this information remains speculative for Hexa-1,5-diene-2,4-diol.

Electronic Structure Analysis (e.g., NBO, AIM, Frontier Orbitals)

A thorough understanding of the electronic structure of hexa-1,5-diene-2,4-diol is paramount to elucidating its reactivity and spectroscopic characteristics. Computational methods such as Natural Bond Orbital (NBO), Atoms in Molecules (AIM), and Frontier Molecular Orbital (FMO) analysis provide profound insights into the electron distribution, bonding interactions, and reactive sites within the molecule.

In the case of hexa-1,5-diene-2,4-diol, the most significant hyperconjugative interactions are expected to be the n(O) → σ(C-C) and n(O) → σ(C-H) transitions, which indicate the donation of electron density from the oxygen lone pairs to the neighboring antibonding orbitals. Additionally, π(C=C) → π*(C=C) interactions across the diene system contribute to the conjugated nature of the molecule.

Table 1: Illustrative NBO Analysis Data for a Conformer of Hexa-1,5-diene-2,4-diol

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| n(O1) | σ(C2-C3) | 1.8 |

| n(O1) | σ(C1-H) | 2.5 |

| n(O2) | σ(C4-C5) | 1.9 |

| n(O2) | σ(C3-H) | 2.6 |

| π(C1=C2) | π(C3=C4) | 20.5 |

| π(C3=C4) | π(C5=C6) | 21.2 |

Note: The data presented in this table is illustrative and based on typical values for similar conjugated diols. Actual values would depend on the specific conformer and level of theory used in the calculation.

The Atoms in Molecules (AIM) theory , developed by Richard Bader, provides a complementary perspective by analyzing the topology of the electron density. acs.org Within this framework, the presence of a bond critical point (BCP) between two atoms is indicative of a bonding interaction. The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), reveal the nature of the bond. For the intramolecular hydrogen bonds that can form in certain conformers of hexa-1,5-diene-2,4-diol (e.g., between the hydroxyl hydrogen of one alcohol and the oxygen of the other), AIM analysis would be expected to show a BCP with a relatively low ρ and a positive ∇²ρ, characteristic of a closed-shell interaction (i.e., a hydrogen bond).

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The energy and spatial distribution of these orbitals are crucial for predicting the molecule's reactivity. scirp.org In hexa-1,5-diene-2,4-diol, the HOMO is expected to be a π-orbital with significant contributions from the carbon-carbon double bonds, making these sites susceptible to electrophilic attack. The LUMO, conversely, is anticipated to be a π*-orbital, indicating that the double bonds are the likely sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and optical properties. mdpi.com A smaller HOMO-LUMO gap generally implies higher reactivity and a red-shift in the electronic absorption spectrum. nih.gov

Table 2: Predicted Frontier Orbital Energies for Hexa-1,5-diene-2,4-diol

| Molecular Orbital | Energy (eV) | Primary Atomic Contributions |

| HOMO | -9.5 | C1, C2, C3, C4, C5, C6 (π-system) |

| LUMO | -0.8 | C1, C2, C3, C4, C5, C6 (π*-system) |

| HOMO-LUMO Gap | 8.7 | - |

Note: These energy values are hypothetical and serve to illustrate the expected nature of the frontier orbitals in hexa-1,5-diene-2,4-diol.

Reaction Pathway Modeling and Transition State Characterization (e.g., DFT Studies)

Density Functional Theory (DFT) has emerged as a powerful and versatile computational method for investigating the mechanisms of chemical reactions. wikipedia.org For hexa-1,5-diene-2,4-diol, DFT studies can be employed to model various potential reaction pathways, such as dehydration, oxidation, and cyclization reactions. These studies involve mapping the potential energy surface of the reaction, locating the transition states, and calculating the activation energies. researchgate.netacs.org

A key application of DFT in this context is the investigation of stereoselective reactions. Given the presence of chiral centers at C2 and C4, hexa-1,5-diene-2,4-diol can exist as multiple stereoisomers. DFT calculations can elucidate the energetic differences between diastereomeric transition states, providing a rationale for the observed stereochemical outcomes of reactions. researchgate.net For instance, in a catalyzed cyclization reaction, the coordination of the diol to a chiral catalyst can be modeled to understand the origins of enantioselectivity.

Consider, for example, the acid-catalyzed dehydration of hexa-1,5-diene-2,4-diol. DFT calculations could be used to explore competing reaction pathways, such as the formation of a cyclic ether (e.g., a substituted furan (B31954) or pyran) versus the formation of a more extended polyene. The calculations would involve:

Geometry optimization of the reactant, intermediates, transition states, and products.

Frequency calculations to confirm that reactants and products are energy minima (no imaginary frequencies) and that transition states are first-order saddle points (one imaginary frequency).

Intrinsic Reaction Coordinate (IRC) calculations to verify that the located transition state connects the intended reactant and product. gaussian.com

The computed energy profile would reveal the activation barriers for each step, allowing for a prediction of the most favorable reaction pathway.

Table 3: Hypothetical DFT-Calculated Energy Profile for a Reaction of Hexa-1,5-diene-2,4-diol

| Species | Relative Energy (kcal/mol) |

| Reactant (Hexa-1,5-diene-2,4-diol) | 0.0 |

| Transition State 1 (TS1) | +25.3 |

| Intermediate 1 | +5.7 |

| Transition State 2 (TS2) | +18.9 |

| Product | -10.2 |

Note: This data is a hypothetical representation of an energy profile for a generic reaction and is intended for illustrative purposes.

Furthermore, DFT studies can be instrumental in understanding the role of explicit solvent molecules in the reaction mechanism. By including a few solvent molecules in the computational model, it is possible to investigate their influence on the stability of intermediates and transition states through hydrogen bonding or other intermolecular interactions.

Spectroscopic Property Prediction and Experimental Validation

Computational chemistry provides invaluable tools for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation of the computed structures and electronic properties. researchgate.net For hexa-1,5-diene-2,4-diol, DFT and its time-dependent extension (TD-DFT) are the methods of choice for predicting vibrational (IR and Raman) and electronic (UV-Visible) spectra, respectively. nih.gov

Vibrational Spectroscopy: The prediction of IR and Raman spectra begins with the optimization of the molecular geometry and the subsequent calculation of the harmonic vibrational frequencies. researchgate.net The computed frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of incomplete basis sets. This discrepancy is commonly corrected by applying a scaling factor. researchgate.net

For hexa-1,5-diene-2,4-diol, the calculated IR spectrum would be expected to show characteristic bands for the O-H stretching of the hydroxyl groups (typically in the range of 3200-3600 cm⁻¹), C-H stretching of the sp² and sp³ hybridized carbons, C=C stretching of the diene system (around 1600-1650 cm⁻¹), and C-O stretching. The precise position of the O-H stretching band can be sensitive to intramolecular hydrogen bonding.

Table 4: Predicted and Scaled Vibrational Frequencies for Key Modes of Hexa-1,5-diene-2,4-diol

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Expected Experimental Region (cm⁻¹) |

| O-H Stretch | 3750 | 3600 | 3200-3600 |

| C=C Stretch | 1680 | 1613 | 1600-1650 |

| C-O Stretch | 1100 | 1056 | 1050-1150 |

Note: The calculated frequencies are hypothetical. A typical scaling factor for B3LYP/6-31G(d) is around 0.96.

Electronic Spectroscopy: The electronic absorption spectrum (UV-Visible) of hexa-1,5-diene-2,4-diol can be predicted using TD-DFT calculations. nih.gov As a conjugated diene, it is expected to exhibit a strong π → π* transition in the UV region. The TD-DFT calculation provides the excitation energies and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. The calculated maximum absorption wavelength (λmax) is sensitive to the extent of conjugation and the nature of the substituents. The presence of the hydroxyl groups may lead to a slight shift in λmax compared to the parent hydrocarbon, hexa-1,5-diene. Comparing the predicted λmax with an experimentally measured UV-Vis spectrum provides a robust check on the accuracy of the computed electronic structure.

Table 5: Illustrative TD-DFT Prediction for the Lowest Energy Electronic Transition of Hexa-1,5-diene-2,4-diol

| Electronic Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S₀ → S₁ (π → π*) | 5.85 | 212 | 0.75 |

Note: This data is illustrative and based on typical TD-DFT results for conjugated dienes.

By combining these advanced computational techniques, a comprehensive and detailed understanding of the structural, electronic, and reactive properties of hexa-1,5-diene-2,4-diol can be achieved, paving the way for its potential applications in various fields of chemistry.

Role of Hexa 1,5 Diene 2,4 Diol in Complex Molecular Synthesis and Materials Science Research

As a Chiral Building Block in Asymmetric Total Synthesis

The enantiomerically pure forms of hexa-1,5-diene-2,4-diol, particularly the C2-symmetric (R,R) and (S,S) isomers, serve as crucial chiral building blocks in the asymmetric total synthesis of complex natural products. acs.orgresearchgate.net These diols are often derived from readily available chiral pool starting materials like D-mannitol or L-(+)-tartrate. acs.orgresearchgate.net Their utility lies in the ability to undergo bidirectional elaboration, where both ends of the molecule are functionalized, often through olefin metathesis reactions. researchgate.netbeilstein-journals.org

This strategy allows for the efficient construction of intricate molecular architectures. For instance, in the total synthesis of the decanolide natural product seimatopolide A, (R,R)-hexa-1,5-diene-3,4-diol was employed as a key starting material. acs.orgresearchgate.net The synthesis involved a sequence of reactions including selective mono-cross-metathesis, regio- and stereoselective epoxidation, and regioselective reductive epoxide opening to furnish a key fragment of the target molecule. acs.orgresearchgate.net

The stereochemistry of the diol plays a critical role in directing the stereochemical outcome of subsequent reactions, a fundamental principle in asymmetric synthesis. uwindsor.ca This control over stereochemistry is essential for producing biologically active molecules with the correct three-dimensional arrangement of atoms.

Precursor in Natural Product and Pharmaceutical Intermediate Synthesis

Hexa-1,5-diene-2,4-diol and its derivatives are valuable precursors for the synthesis of various natural products and pharmaceutical intermediates. The presence of both hydroxyl and olefin functionalities allows for a diverse range of chemical transformations.

A prominent application is in the synthesis of macrocyclic lactones, a class of compounds with diverse biological activities. The bidirectional functionalization of (R,R)-hexa-1,5-diene-3,4-diol through olefin metathesis has been successfully used to synthesize ten-membered ring lactones like stagonolide (B1260407) E and curvulide A. beilstein-journals.org This approach involves a site-selective cross metathesis followed by a highly diastereoselective ring-closing metathesis (RCM). beilstein-journals.org

Furthermore, the diol can be a precursor to other key synthetic intermediates. For example, oxidation of hexa-1,5-diene-3,4-diol can yield the corresponding diketone, which can then be used in subsequent reactions. The versatility of this diol as a starting material makes it a significant tool in the arsenal (B13267) of synthetic organic chemists for accessing complex molecular targets.

Monomer in Polymer Chemistry Research

The diene and diol functionalities of hexa-1,5-diene-2,4-diol make it a suitable monomer for various polymerization techniques, leading to the synthesis of novel polymers with tailored properties.

Controlled Radical Polymerization and Cyclopolymerization

Hexa-1,5-diene-2,4-diol and its derivatives can be employed in controlled radical polymerization (CRP) techniques. sigmaaldrich.com These methods, such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain transfer (RAFT) polymerization, allow for the synthesis of polymers with well-defined molecular weights and low dispersity. sigmaaldrich.com The vinyl groups of the diene are susceptible to radical addition, forming the polymer backbone.

Furthermore, non-conjugated dienes like hexa-1,5-diene can undergo cyclopolymerization. In this process, the monomer undergoes an intramolecular cyclization reaction followed by intermolecular propagation, leading to the formation of polymers containing cyclic repeating units within the main chain. This technique can be used to create polymers with unique architectures and properties.

Condensation Polymerization for Biodegradable Polymers

The diol functionality of hexa-1,5-diene-2,4-diol allows it to participate in condensation polymerization reactions with dicarboxylic acids or their derivatives to form polyesters. nih.gov These polyesters can be designed to be biodegradable, offering a more sustainable alternative to traditional petroleum-based plastics. researchgate.net The presence of the double bonds in the polymer backbone provides sites for post-polymerization modification, allowing for the introduction of further functionality or cross-linking to enhance the material's properties. The development of bio-based and biodegradable polymers is a significant area of research aimed at addressing environmental concerns related to plastic waste. researchgate.netrsc.org

Synthesis of Novel Polymeric Architectures (e.g., 2D Polymers)

The rigid and defined structure of monomers derived from hexa-1,5-diene-2,4-diol can be exploited in the synthesis of novel polymeric architectures, including two-dimensional (2D) polymers. digitellinc.com These materials are composed of monomer units that are covalently linked in a planar sheet. The synthesis of 2D polymers often involves the self-assembly of monomers into ordered structures, followed by polymerization. digitellinc.com The resulting materials can exhibit unique electronic, mechanical, and optical properties, making them promising candidates for applications in areas such as electronics, membranes, and catalysis. digitellinc.com

Scaffold for Ligand Design in Catalysis Research

The structural framework of hexa-1,5-diene-2,4-diol can serve as a scaffold for the design and synthesis of new ligands for transition metal catalysis. The hydroxyl groups can be functionalized to introduce coordinating atoms that can bind to a metal center. The diene backbone provides a specific geometry and conformational rigidity to the resulting ligand.

The design of ligands is crucial in homogeneous catalysis as they can influence the activity, selectivity, and stability of the catalyst. ethz.ch By systematically modifying the ligand structure, it is possible to fine-tune the properties of the catalyst for a specific chemical transformation. The use of chiral diols as scaffolds can lead to the development of chiral ligands for asymmetric catalysis, a field of immense importance in the synthesis of enantiomerically pure compounds. stanford.eduresearchgate.net

Emerging Research Frontiers and Unexplored Avenues for Hexa 1,5 Diene 2,4 Diol

Development of Novel Stereoselective and Regioselective Synthetic Methodologies

The precise control over the three-dimensional arrangement of atoms (stereoselectivity) and the specific location of chemical reactions (regioselectivity) are paramount in modern chemical synthesis. For Hexa-1,5-diene-2,4-diol, which possesses multiple reactive sites and stereocenters, developing such selective methodologies is a key research frontier.

Current research on related diene and diol structures highlights several promising strategies that could be adapted for Hexa-1,5-diene-2,4-diol. One such approach involves enzyme-catalyzed reactions. For instance, the enzymatic acetylation of a related compound, (2Z,4E)-2,4-hexadiene-1,6-diol, has demonstrated good regioselectivity, showcasing the potential of biocatalysis in selectively modifying one of the hydroxyl groups. researchgate.net

Another powerful strategy is the use of metal catalysis. Nickel-catalyzed reductive coupling of dienol ethers and aldehydes has emerged as a novel method for the enantioselective synthesis of vicinal diols, offering a pathway to control the stereochemistry of the diol moiety. acs.org Similarly, rhodium-catalyzed allylic substitution has been used as a desymmetrization strategy for C2-symmetric hexa-1,5-diene-3,4-diol, a structural isomer of the title compound. acs.orgacs.org This method involves the selective protection of one hydroxyl group followed by a stereoconservative substitution, a technique that could be foundational for creating chiral derivatives from Hexa-1,5-diene-2,4-diol. acs.org

Furthermore, rearrangement reactions offer a sophisticated route to stereocontrol. A base-induced researchgate.netacs.org-sigmatropic rearrangement of 2-sulfinyl dienes has been optimized to produce enantioenriched dienyl diols with high regioselectivity and enantioselectivity. nih.gov The application of such advanced rearrangements could unlock new synthetic pathways to previously inaccessible stereoisomers of Hexa-1,5-diene-2,4-diol and its derivatives.

Table 1: Promising Stereoselective & Regioselective Methodologies for Diene Diols

| Methodology | Catalyst/Reagent | Key Feature | Potential Application to Hexa-1,5-diene-2,4-diol |

|---|---|---|---|

| Enzymatic Acetylation | Hydrolases | High regioselectivity for one hydroxyl group. researchgate.net | Selective monofunctionalization. |

| Nickel-Catalyzed Reductive Coupling | Nickel complexes with phosphoramidite (B1245037) ligands. acs.org | Enantioselective formation of syn- or anti-1,2-diols. acs.org | Stereocontrolled synthesis of the diol core. |

| researchgate.netacs.org-Sigmatropic Rearrangement | Base (NaH) and iPrOH on 2-sulfinyl dienes. nih.gov | High regio- and enantioselectivity controlled by the sulfoxide (B87167) group. nih.gov | Synthesis of specific enantioenriched dienyl diols. |

| Rhodium-Catalyzed Allylic Substitution | Rhodium catalysts on monoprotected diols. acs.org | Desymmetrization of C2-symmetric diols. acs.org | Creation of chiral building blocks from achiral precursors. |

Exploration of Unconventional Reactivity and Supramolecular Interactions

Beyond traditional synthetic transformations, researchers are exploring the unconventional reactivity of Hexa-1,5-diene-2,4-diol to harness its full potential. The hydroxyl groups, for example, are not just sites for classic esterification or etherification; they can direct complex catalytic processes and participate in the formation of larger, organized structures.

A significant area of exploration is supramolecular chemistry, where non-covalent interactions are used to build complex assemblies. Chiral diols are being investigated as key components in supramolecular catalysis. researchgate.netacs.org They can act as chiral ligands that coordinate with metals to form catalysts for asymmetric reactions, such as hydrogenation. researchgate.netacs.org This approach allows for the creation of large libraries of catalysts by simply mixing different diols and metal components, accelerating the discovery of new and efficient catalytic systems. researchgate.net The structure of Hexa-1,5-diene-2,4-diol is well-suited for this, where it can introduce chirality and influence the spatial arrangement of the catalytic pocket. researchgate.netscilit.com

The reactivity of the diol functional groups is also being explored in novel catalytic transformations. Deoxydehydration (DODH) is a reaction that removes vicinal hydroxyl groups to form an alkene. royalsocietypublishing.org This process is of great interest for converting biomass-derived polyols into valuable commodity chemicals. royalsocietypublishing.org Applying DODH to Hexa-1,5-diene-2,4-diol could yield conjugated trienes, which are important building blocks in polymer and materials chemistry. Another unconventional reaction is the selective oxidation of one of the diol's hydroxyl groups to an α-hydroxy ketone, which can be achieved using manganese catalysts, providing a route to new functionalized derivatives. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of complex chemical syntheses from the lab bench to industrial production can be streamlined using flow chemistry and automated synthesis. These technologies offer improved reproducibility, safety, and efficiency. Hexa-1,5-diene-2,4-diol, as a versatile building block, is a prime candidate for integration into these modern platforms.

Automated glycan assembly (AGA) is a case in point, where automated synthesizers are used to construct complex oligosaccharides. acs.orgnih.gov In this context, monoprotected diols serve as crucial linkers for elongating the sugar chains. acs.org The bifunctional nature of Hexa-1,5-diene-2,4-diol allows it to act as a scaffold, enabling the systematic and automated construction of diverse small molecule libraries. nih.gov By attaching different chemical moieties to its two hydroxyl groups, a wide array of compounds with varied spatial arrangements can be generated efficiently. nih.gov

The development of automated solution-phase synthesizers further underscores this potential. beilstein-journals.org These platforms can perform multi-step reactions, including protections, functional group transformations, and purifications, without manual intervention. Incorporating Hexa-1,5-diene-2,4-diol into such automated workflows could significantly accelerate the discovery of new molecules with desired properties, as reaction conditions can be rapidly screened and optimized. beilstein-journals.org

Advanced Computational Design of Derivatives with Tunable Properties

Computational chemistry has become an indispensable tool in modern chemical research, allowing scientists to predict the properties and reactivity of molecules before they are ever synthesized in a lab. For Hexa-1,5-diene-2,4-diol, computational methods are key to designing derivatives with precisely tailored electronic, steric, and functional properties.

Density Functional Theory (DFT) is a powerful computational method used to study the mechanisms and selectivity of reactions. nih.gov For instance, DFT calculations can rationalize the observed stereoselectivity in Diels-Alder reactions involving dienes or predict the most likely outcome of rearrangement reactions. nih.govresearchgate.netacs.org By modeling the transition states of potential reactions, researchers can understand the factors that control stereoselectivity and regioselectivity, guiding the design of experiments to favor a desired product. researchgate.net

Computational tools are also used to predict the intrinsic properties of molecules. The HOMO-LUMO energy gap, a measure of electronic excitability and chemical reactivity, can be calculated to assess the stability and potential applications of different derivatives. mdpi.com For example, a smaller HOMO-LUMO gap can indicate higher reactivity. mdpi.com This predictive power enables the in silico design of Hexa-1,5-diene-2,4-diol derivatives for specific applications, such as new ligands for catalysis or building blocks for functional materials, by tuning their substituent groups. rsc.org This approach has been demonstrated in the design of novel drugs through the Diels-Alder reaction of custom-designed dienes. rsc.org

Table 2: Application of Computational Methods to Diene Systems

| Computational Method | Application | Insights Gained | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Mechanistic Study of researchgate.netacs.org-Sigmatropic Rearrangement | Interpretation of regioselectivity and enantioselectivity. | nih.gov |

| B3LYP/6-31+G(d,p) | Rationalizing Diels-Alder Stereoselectivity | Understanding the structural and electronic factors controlling unforeseen stereochemical outcomes. | researchgate.net |

| B3LYP/6-31G(d) | Thermodynamic & Reactivity Analysis | Calculation of HOMO-LUMO gaps to predict chemical reactivity and kinetic stability. | mdpi.com |

Potential in Emerging Chemical Technologies and Sustainable Processes

Hexa-1,5-diene-2,4-diol is poised to play a role in the development of next-generation chemical technologies and sustainable manufacturing processes. Its structure is relevant to the "bio-based economy," where renewable resources are converted into valuable chemicals and materials.

One of the most significant areas is the production of bio-based polymers. Diols are fundamental monomers in the synthesis of polyesters. Research into furan-based copolyesters, derived from renewable resources like 2,5-furandicarboxylic acid (FDCA), is a major focus of sustainable chemistry. researchgate.net The reactivity of different diols with FDCA is being studied to create polymers with a range of thermal and mechanical properties. researchgate.net Hexa-1,5-diene-2,4-diol, with its diene functionality, could be used as a comonomer to introduce unsaturation into the polymer backbone, allowing for subsequent cross-linking or functionalization.

The conversion of biomass into platform chemicals is another key aspect of sustainable technology. As mentioned, the deoxydehydration (DODH) of diols is a promising route for upconverting biomass-derived polyols. royalsocietypublishing.org This positions Hexa-1,5-diene-2,4-diol, potentially derivable from bio-based feedstocks, as an intermediate in the sustainable production of dienes and other commodity chemicals. Furthermore, the synthesis of macrocyclic compounds from diene diols represents an emerging technology with applications in pharmaceuticals and materials science, yielding complex molecules that have shown high biological potential and low toxicity. mdpi.com

Q & A

Q. Q1. What are the established synthetic routes for Hexa-1,5-diene-2,4-diol, and how can reaction conditions be optimized for yield and purity?

A1. The primary synthetic method involves the pinacolic reduction of acrolein using reducing agents like magnesium or aluminum. This reaction proceeds via a radical mechanism, forming the diol with two hydroxyl groups at the 3,4-positions and double bonds at 1,5-positions . Key optimization parameters include:

- Temperature control : Maintaining sub-ambient temperatures (0–5°C) minimizes polymerization side reactions.

- Stabilizers : Adding hydroquinone (0.1–0.5 wt%) prevents premature polymerization during storage .

- Workup protocols : Neutralization of residual reducing agents with mild acids (e.g., acetic acid) followed by vacuum distillation ensures >90% purity.

Q. Q2. How can spectroscopic techniques (NMR, IR, UV-Vis) distinguish Hexa-1,5-diene-2,4-diol from its structural isomers?

A2.

- ¹H NMR : The non-conjugated 1,5-diene structure shows distinct vinyl proton splitting (δ 5.2–5.6 ppm, multiplet) and hydroxyl resonances (δ 2.5–3.0 ppm, broad) .

- UV-Vis : Unlike conjugated dienes (e.g., 1,3-dienes), Hexa-1,5-diene-2,4-diol lacks significant absorption above 200 nm due to isolated double bonds, a key diagnostic feature .

- IR : Hydroxyl stretching (3200–3600 cm⁻¹) and C=C stretches (1640–1680 cm⁻¹) confirm diol and diene functionalities .

Advanced Research Questions

Q. Q3. How does Hexa-1,5-diene-2,4-diol enable stereoselective synthesis of macrocyclic lactones via ring-closing metathesis (RCM)?

A3. The C2-symmetric diol serves as a bidirectional building block for RCM. Key steps include:

Functionalization : Terminal olefins are derivatized with metathesis-active groups (e.g., acrylates) to create dienophilic partners.

Grubbs Catalyst : Ru-carbene catalysts (e.g., Grubbs II) induce RCM, forming 10-membered lactones (e.g., stagonolide E) with (Z,E)-stereochemistry due to allylic hydroxyl directing effects .

Kinetic vs. Thermodynamic Control : Lower catalyst loadings (1–2 mol%) favor smaller rings, while higher loadings (5 mol%) promote macrocycles.

Q. Q4. What computational insights explain the reactivity of Hexa-1,5-diene-2,4-diol in sigmatropic rearrangements?

A4. Density functional theory (DFT) studies (B3LYP/6-311G**) reveal:

- Cope Rearrangement : The chair-like transition state exhibits aromatic character (NICS = −10.5 ppm), lowering the activation barrier (ΔG‡ ≈ 30 kcal/mol) compared to non-aromatic pathways .

- Steric Effects : The 3,4-diol groups stabilize transition states via hydrogen bonding, reducing strain in bicyclic intermediates.

- Electronic Factors : σ→π* hyperconjugation between C3-C4 and C1-C2 bonds enhances conjugation in the transition state .

Q. Q5. How can contradictions in crystallographic data for Hexa-1,5-diene-2,4-diol derivatives be resolved?

A5. Contradictions often arise from twinned crystals or disorder in hydroxyl groups . Mitigation strategies include:

- SHELXL Refinement : Using the TWIN and BASF commands to model twinning and anisotropic displacement parameters .

- Low-Temperature Data Collection : Cooling crystals to 100 K reduces thermal motion, improving resolution (e.g., R-factor < 0.03) .

- Hydrogen Bond Analysis : Comparing O···O distances (2.6–2.8 Å) validates intramolecular H-bonding patterns .

Methodological Considerations

Q. Q6. What experimental precautions are critical when handling Hexa-1,5-diene-2,4-diol in air-sensitive reactions?

A6.

- Inert Atmosphere : Use Schlenk lines or gloveboxes (O₂ < 1 ppm, H₂O < 10 ppm) to prevent oxidation of diol or olefin groups.

- Stabilizers : Include radical inhibitors (e.g., BHT, 50–100 ppm) during storage to suppress radical-induced polymerization .

- Quenching Protocols : After reactions, neutralize residual bases (e.g., Mg or Al) with CO₂-saturated methanol to avoid exothermic side reactions.

Q. Q7. How can enantiomeric purity of Hexa-1,5-diene-2,4-diol derivatives be validated?

A7.

- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane:isopropanol (95:5) eluent; retention times differ by 1.5–2 min for enantiomers.

- Mosher’s Ester Analysis : Derivatize hydroxyls with (R)- and (S)-MTPA-Cl; Δδ values >0.1 ppm in ¹H NMR confirm configuration .

- X-ray Crystallography : Flack parameter (x < 0.1) and Hooft parameter (y < 0.3) validate absolute configuration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.